6-Thiomorpholinopyrimidine-4-carboxylic acid
Overview
Description
6-Thiomorpholinopyrimidine-4-carboxylic acid (TMP-4C) is an important compound in the field of organic chemistry and biochemistry. It is a small molecule that plays a key role in the synthesis of various compounds and in the study of biochemical and physiological processes. TMP-4C has been used in the laboratory for many years and is an important tool for scientists and researchers.
Mechanism of Action
6-Thiomorpholinopyrimidine-4-carboxylic acid has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase-activating protein (FLAP). Additionally, this compound has been shown to interact with certain receptors, such as the serotonin receptor 5-HT1A and the opioid receptor mu.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the production of nitric oxide (NO), which is an important signaling molecule involved in many physiological processes.
Advantages and Limitations for Lab Experiments
6-Thiomorpholinopyrimidine-4-carboxylic acid is a useful tool for laboratory experiments due to its low cost and relative ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is a relatively weak inhibitor of certain enzymes, so it may not be suitable for certain experiments.
Future Directions
There are a number of potential future directions for 6-Thiomorpholinopyrimidine-4-carboxylic acid. It could be used to develop new drugs or to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the mechanism of action of certain drugs, as well as to study enzyme kinetics and protein folding. Finally, this compound could be used to synthesize a variety of compounds, including drugs, dyes, and polymers.
Scientific Research Applications
6-Thiomorpholinopyrimidine-4-carboxylic acid has many potential applications in scientific research. It has been used to synthesize a variety of compounds, including drugs, dyes, and polymers. It has also been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of certain drugs. Additionally, this compound has been used in the development of new drugs, as well as in the study of enzyme kinetics and protein folding.
properties
IUPAC Name |
6-thiomorpholin-4-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGJBOUPABEOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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